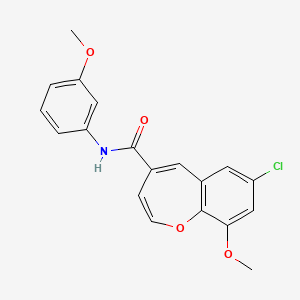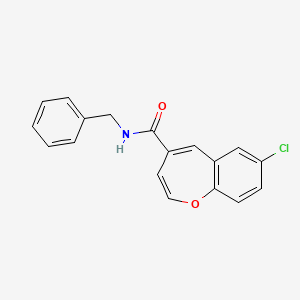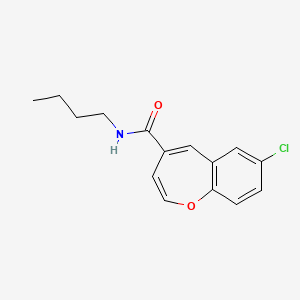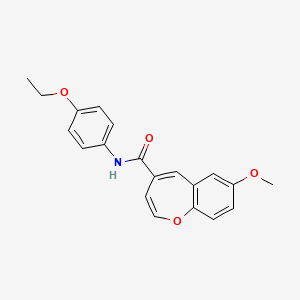
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (7-CMBC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments.
作用机制
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor that is involved in a variety of physiological processes, including learning, memory, and emotion. When 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide binds to the 5-HT2A receptor, it activates the receptor and triggers a cascade of biochemical reactions that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to produce a variety of biochemical and physiological effects. It has been studied for its potential to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been studied for its potential to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive to purchase. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a high binding affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor. One limitation of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is that it is not very stable and can degrade quickly in the presence of light or heat. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can be toxic at high concentrations, so it should be used with caution in lab experiments.
未来方向
There are a number of potential future directions for the use of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. One potential direction is to use 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide as a tool for studying the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the structure and function of enzymes involved in the metabolism of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the binding of small molecules to proteins. Finally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the effects of drugs on the 5-HT2A receptor.
合成方法
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 3-methoxy-4-hydroxybenzamide, which produces 4-chloro-3-methoxy-N-(3-methoxybenzyl)-1-benzoxepine-4-carboxamide. The second step involves the reaction of the product from the first step with ethyl chloroformate, which produces 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide.
科学研究应用
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to be used as a ligand in studies of the binding of small molecules to proteins. It has also been studied for its potential to be used as a probe in studies of the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to be used as a tool in studies of the structure and function of enzymes.
属性
IUPAC Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLYEXRGSYFZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide](/img/structure/B6422238.png)
![7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B6422260.png)
![2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B6422272.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422277.png)
![N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]adamantane-1-carbohydrazide](/img/structure/B6422278.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B6422280.png)
![N-butyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422283.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422284.png)
![N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422290.png)
![N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422296.png)



